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molecular formula C16H17N B5593176 9-(2-methylpropyl)-9H-carbazole

9-(2-methylpropyl)-9H-carbazole

Cat. No. B5593176
M. Wt: 223.31 g/mol
InChI Key: JRUNPBIGSDTGMY-UHFFFAOYSA-N
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Patent
US09040718B2

Procedure details

Polymer 1—poly(iso-butylcarbazole-co-biphenylpyridine). Into a mixture of 36 (0.200 g, 0.281 mmol), 2,6-dibromopyridine (0.067 g, 0.281 mmol), Pd2(dba)3 (6.4 mg, 7.0 μmol), tri(o-tolyl)phosphine (8.6 mg, 28 μmol) and K2CO3 (0.387 g, 2.81 mmol) was added THF (4.2 mL) and H2O (1.4 mL). The reaction mixture was stirred at 85° C. under dark for 48 hours before cooling to room temperature. The aqueous solution was removed with a pipette. The organic phase was diluted with chloroform, and washed with 5% aqueous NaCN solution till no further bleaching occurs. The organic solution was concentrated and precipitated in methanol and then in hexane. The collected solid was subjected to Soxhlet extraction with methanol, hexane and acetone to yield Polymer 1 as a white solid (0.11 g, 69%). 1H NMR (400 MHz, CDCl3, 298 K): δ(ppm) 8.05-8.03 (d, J=8 Hz, 4H), 7.88 (s, 1H), 7.71-7.66 (m, 1H), 7.58-7.57 (m, 2H), 7.36-7.20 (m, 7H), 4.01-3.99 (d, 2H), 2.85-2.81 (t, 4H), 2.76-2.72 (t, 4H), 2.35-2.28 (m, 1H), 2.11-2.02 (m, 4H), 0.95-0.93 (d, 6H). MW=80,100, Mn=21,900.
Name
iso-butylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
36
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.067 g
Type
reactant
Reaction Step Two
Name
Quantity
0.387 g
Type
reactant
Reaction Step Two
Quantity
6.4 mg
Type
catalyst
Reaction Step Two
Quantity
8.6 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
C(C1C2NC3C(=CC=CC=3)C=2C=CC=1)C(C)C.CC1(C)C(C)(C)OB(C2C=CC(CCC[C:35]3[CH:36]=[CH:37][C:38]4[N:39]([CH2:66][CH:67]([CH3:69])[CH3:68])[C:40]5[C:45]([C:46]=4[CH:47]=3)=[CH:44][C:43](CCCC3C=CC(B4OC(C)(C)C(C)(C)O4)=CC=3)=[CH:42][CH:41]=5)=CC=2)O1.BrC1C=CC=C(Br)N=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.O.C1COCC1>[CH3:68][CH:67]([CH3:69])[CH2:66][N:39]1[C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][C:45]=2[C:46]2[C:38]1=[CH:37][CH:36]=[CH:35][CH:47]=2 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
iso-butylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC=CC=2C3=CC=CC=C3NC12
Step Two
Name
36
Quantity
0.2 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CCCC=1C=CC=2N(C3=CC=C(C=C3C2C1)CCCC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)CC(C)C)C
Name
Quantity
0.067 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
0.387 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.4 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
8.6 mg
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Three
Name
Quantity
1.4 mL
Type
solvent
Smiles
O
Name
Quantity
4.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. under dark for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous solution was removed with a pipette
ADDITION
Type
ADDITION
Details
The organic phase was diluted with chloroform
WASH
Type
WASH
Details
washed with 5% aqueous NaCN solution till no further bleaching
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
precipitated in methanol
EXTRACTION
Type
EXTRACTION
Details
The collected solid was subjected to Soxhlet extraction with methanol, hexane and acetone

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(CN1C2=CC=CC=C2C=2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 175.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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